
1-(1-Methyl-1H-imidazol-2-yl)cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Methyl-1H-imidazol-2-yl)cyclohexanol is a chemical compound that features a cyclohexanol moiety attached to a 1-methyl-1H-imidazol-2-yl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-imidazol-2-yl)cyclohexanol typically involves the reaction of 1-methyl-1H-imidazole with cyclohexanone under specific conditions. One common method involves the use of a Grignard reagent, where 1-methyl-1H-imidazole is first treated with a suitable Grignard reagent, followed by the addition of cyclohexanone. The reaction is carried out under an inert atmosphere, such as nitrogen, and the product is purified through standard techniques like recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions: 1-(1-Methyl-1H-imidazol-2-yl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The imidazole ring can participate in substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can yield various imidazole derivatives with different functional groups.
科学研究应用
1-(1-Methyl-1H-imidazol-2-yl)cyclohexanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
作用机制
The mechanism of action of 1-(1-Methyl-1H-imidazol-2-yl)cyclohexanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
- 1-(1-Methyl-1H-imidazol-2-yl)methanol
- 1-(1-Methyl-1H-imidazol-2-yl)ethanone
- 1-(1-Methyl-1H-imidazol-2-yl)propane
Comparison: Compared to these similar compounds, 1-(1-Methyl-1H-imidazol-2-yl)cyclohexanol is unique due to the presence of the cyclohexanol moiety, which imparts distinct chemical and physical propertiesFor instance, the cyclohexanol group may enhance its ability to interact with certain biological targets, making it more effective in specific applications .
属性
CAS 编号 |
91010-59-2 |
|---|---|
分子式 |
C10H16N2O |
分子量 |
180.25 g/mol |
IUPAC 名称 |
1-(1-methylimidazol-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-12-8-7-11-9(12)10(13)5-3-2-4-6-10/h7-8,13H,2-6H2,1H3 |
InChI 键 |
JCNBZIZRABBQRF-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CN=C1C2(CCCCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


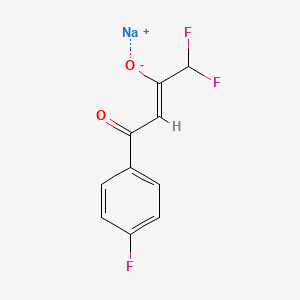
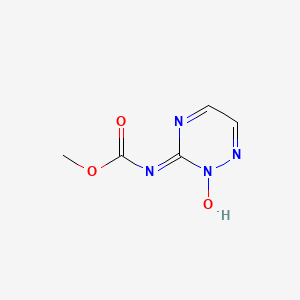
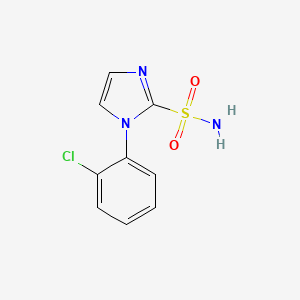

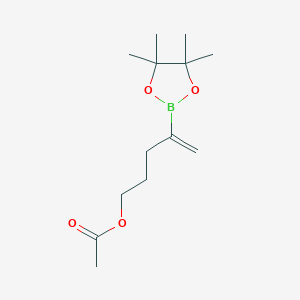
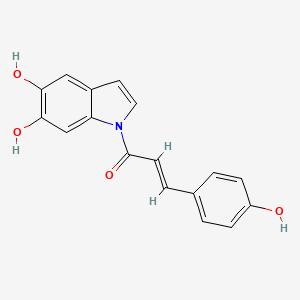

![[(3-Oxo-2,3-dihydro-1H-benzo[f]isoindol-1-yl)sulfanyl]acetic acid](/img/structure/B12933392.png)
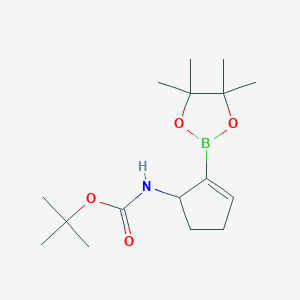
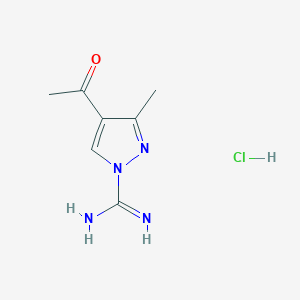
![1a-Methyl-7a-[(2Z)-3,7,11,15-tetramethylhexadec-2-en-1-yl]-1aH,2H,7H,7aH-naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12933423.png)
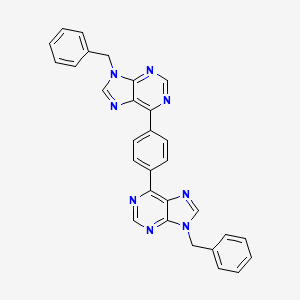
![7-(Cyclopropylmethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12933437.png)
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutan-1-amine](/img/structure/B12933439.png)
